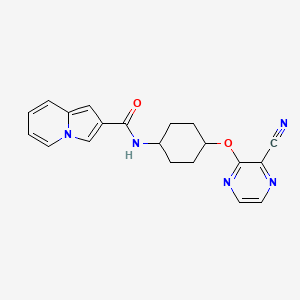

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c21-12-18-20(23-9-8-22-18)27-17-6-4-15(5-7-17)24-19(26)14-11-16-3-1-2-10-25(16)13-14/h1-3,8-11,13,15,17H,4-7H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNESZVIJULAQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide typically involves multiple steps, including the formation of the indolizine core, the attachment of the cyclohexyl group, and the introduction of the cyanopyrazinyl moiety. Common reagents used in these steps may include cyclohexanone, pyrazine derivatives, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indolizine-2-carboxamides: Other compounds in this class may have different substituents, leading to variations in their biological activities.

Cyclohexyl derivatives: Compounds with similar cyclohexyl groups may exhibit comparable chemical properties.

Cyanopyrazinyl compounds: These compounds share the cyanopyrazinyl moiety, which can influence their reactivity and applications.

Uniqueness

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The compound combines a cyclohexyl group, a pyrazine derivative, and an indolizine moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide |

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.39 g/mol |

| CAS Number | 2034224-22-9 |

The unique combination of functional groups in this compound suggests potential interactions with biological targets, which may lead to various pharmacological effects.

The biological activity of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide is likely mediated through its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may act as a modulator of enzyme activity or receptor binding.

- Enzyme Interaction : The presence of functional groups such as carboxamide and cyano may facilitate hydrogen bonding and hydrophobic interactions with active sites of enzymes.

- Receptor Binding : The structural features may allow the compound to mimic natural ligands, potentially leading to modulation of signaling pathways associated with various receptors.

Biological Activity and Therapeutic Potential

Research on similar compounds indicates that derivatives containing indolizine and pyrazine structures have shown promising biological activities, including:

- Anticancer Activity : Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth in various cancer models.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.

- Antimicrobial Properties : Certain pyrazine derivatives have demonstrated activity against bacterial strains.

Case Studies

- Antitumor Activity : A study investigating indolizine derivatives found that compounds similar to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential as an anticancer agent .

- Anti-inflammatory Mechanism : Research highlighted the anti-inflammatory effects of related compounds through inhibition of NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .

Comparative Analysis

To further understand the biological activity of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)indolizine-2-carboxamide, it is beneficial to compare it with structurally similar compounds:

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Temperature | 80–100°C (amide coupling) | Minimizes side reactions |

| Catalyst | DMAP (5 mol%) | Accelerates coupling efficiency |

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Answer:

SAR studies should systematically modify:

- Indolizine core : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to assess apoptosis modulation.

- Pyrazinyl ether : Replace the cyano group with amino or methyl to probe electronic effects on target binding.

Q. Methodology :

Synthesize analogs with targeted substitutions (e.g., halogenation, alkylation).

Test in in vitro assays (e.g., kinase inhibition, apoptosis via caspase-3/7 assays).

Perform molecular docking to correlate substituent effects with binding affinity to hypothesized targets (e.g., PI3K/AKT pathway proteins) .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates stereochemistry (e.g., trans-cyclohexyl configuration) and functional group connectivity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₂N₆O₂) and detects impurities .

Advanced: How to resolve contradictions in biological data (e.g., conflicting apoptosis vs. proliferation results)?

Answer:

Orthogonal Assays : Combine flow cytometry (Annexin V/PI staining) with Western blotting (Bcl-2/Bax expression) to validate apoptosis .

Purity Verification : Re-test the compound after repurification via preparative HPLC to exclude impurity-driven artifacts .

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets influencing proliferation .

Basic: What are the hypothesized biological targets and pathways for this compound?

Answer:

Based on structural analogs (e.g., indolizine derivatives):

-

Primary Targets : Tyrosine kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2 family).

-

Pathways : Potential modulation of PI3K/AKT/mTOR or MAPK/ERK signaling.

-

Supporting Data :

Analog Structure Observed Activity Target Pathway Indolizine-2-carboxamide IC₅₀ = 0.8 µM (EGFR) PI3K/AKT Pyrazinyl ether derivatives Caspase-3 activation Apoptosis

Advanced: What strategies improve bioavailability and pharmacokinetic properties for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide to enhance solubility .

- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve plasma stability.

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., cyclohexyl-CH₂) to slow CYP450-mediated degradation .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 14 days.

- Stability-Indicating Assays : Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the cyanopyrazine group .

- Recommended Storage : -20°C in anhydrous DMSO (under argon) to prevent oxidation .

Advanced: What computational methods predict binding modes and selectivity?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR TK domain) over 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Quantify energy changes from substituent modifications to guide SAR .

- Pharmacophore Modeling : Align with known kinase inhibitors to identify critical H-bond donors/acceptors.

Basic: What safety and toxicity profiling is recommended pre-in vivo testing?

Answer:

- Cytotoxicity Screening : Test in HEK293 and HepG2 cells (48h exposure) to determine IC₅₀ values.

- hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac risk (threshold: IC₅₀ > 10 µM) .

- Ames Test : Use Salmonella strains TA98/TA100 to evaluate mutagenicity .

Advanced: How to design in vivo efficacy studies for oncology applications?

Answer:

- Xenograft Models : Use immunocompromised mice (e.g., BALB/c nude) with human cancer cell lines (A549, MDA-MB-231).

- Dosing Regimen : Administer 10–50 mg/kg (oral or IP) daily for 21 days; monitor tumor volume via caliper measurements.

- Biomarker Analysis : Quantify phospho-AKT and cleaved caspase-3 in tumor homogenates via ELISA .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.